9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine
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Overview
Description
9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound with a molecular formula of C18H18F3N7. This compound is notable for its unique structure, which includes a cyclopropyl group, a trifluoromethyl-substituted pyridazine ring, and a piperazine-linked purine core. These structural features contribute to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and formamidine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Incorporation of the Trifluoromethyl-Pyridazine Ring: The trifluoromethyl-pyridazine ring can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine core and the piperazine ring.
Reduction: Reduction reactions can target the pyridazine ring and the trifluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are used under conditions such as palladium-catalyzed cross-coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
- 9-cyclopropyl-6-{4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-9H-purine
Uniqueness
Compared to similar compounds, 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is unique due to the presence of the trifluoromethyl-pyridazine ring, which can enhance its biological activity and selectivity. The cyclopropyl group also contributes to its stability and lipophilicity, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H17F3N8 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
9-cyclopropyl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]purine |
InChI |
InChI=1S/C17H17F3N8/c18-17(19,20)12-3-4-13(25-24-12)26-5-7-27(8-6-26)15-14-16(22-9-21-15)28(10-23-14)11-1-2-11/h3-4,9-11H,1-2,5-8H2 |
InChI Key |
DZLNUTJYQXKEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NN=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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